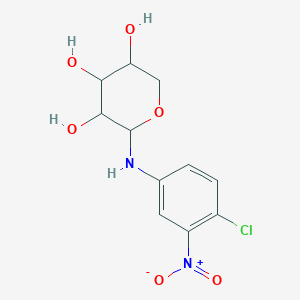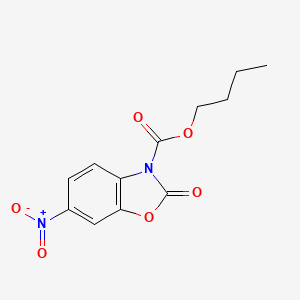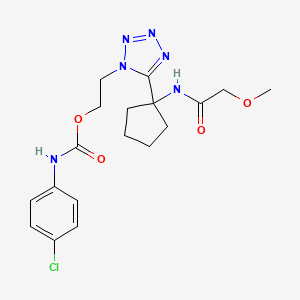
N-(4-chloro-3-nitrophenyl)pentopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)pentopyranosylamine is an organic compound with the molecular formula C11H13ClN2O6 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pentopyranosylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)pentopyranosylamine typically involves the reaction of 4-chloro-3-nitroaniline with a pentopyranosylamine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
N-(4-chloro-3-nitrophenyl)pentopyranosylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)pentopyranosylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)pentopyranosylamine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
類似化合物との比較
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar in structure but with a fluoro group instead of a chloro group.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains both chloro and fluoro groups, offering different reactivity and biological properties.
Uniqueness
N-(4-chloro-3-nitrophenyl)pentopyranosylamine is unique due to the presence of the pentopyranosylamine moiety, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H13ClN2O6 |
|---|---|
分子量 |
304.68 g/mol |
IUPAC名 |
2-(4-chloro-3-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN2O6/c12-6-2-1-5(3-7(6)14(18)19)13-11-10(17)9(16)8(15)4-20-11/h1-3,8-11,13,15-17H,4H2 |
InChIキー |
NGWUZGSHJOZWRB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(O1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)

![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)

![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)

![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)
![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)

![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
